4-(Phenylsulfonyl)-2-butanone
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Overview
Description
4-(Phenylsulfonyl)-2-butanone is an organic compound characterized by the presence of a phenylsulfonyl group attached to a butanone backbone
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it’s plausible that this compound could interact with its targets (transition metal catalysts) to facilitate the formation of carbon–carbon bonds . The resulting changes would involve the creation of new organic compounds through the coupling of organoboron reagents and organic halides .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that this compound plays a role in synthetic pathways leading to the formation of complex organic molecules.
Pharmacokinetics
A study on a similar compound, daidzein 4′-phenylsulfonyl ester (dzpe), found that about 306% of DZPE was converted into its active metabolite after oral administration in rats . This suggests that 4-(Phenylsulfonyl)-2-butanone might also be metabolized in vivo, potentially affecting its bioavailability.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfonyl)-2-butanone typically involves the sulfonylation of butanone derivatives. One common method includes the reaction of butanone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfonyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
4-(Phenylsulfonyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as polymers and resins.
Comparison with Similar Compounds
Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity.
Phenylsulfonylmethane: A simpler sulfone compound used in various organic reactions.
Phenylsulfonylpropane: A related compound with a different carbon chain length.
Uniqueness: 4-(Phenylsulfonyl)-2-butanone is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its butanone backbone provides a versatile platform for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(benzenesulfonyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVTJOAYYZFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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